8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Physicochemical property profiling Lipophilicity optimization Medicinal chemistry lead selection

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 28936-91-6) is a synthetic spirohydantoin compound characterized by a rigid 1,3,8-triazaspiro[4.5]decane core with an acetyl substituent at the 8-position. It has a molecular formula of C9H13N3O3, a molecular weight of 211.22 Da, and an ACD/LogP of -1.08.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
CAS No. 28936-91-6
Cat. No. B1438608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS28936-91-6
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2(CC1)C(=O)NC(=O)N2
InChIInChI=1S/C9H13N3O3/c1-6(13)12-4-2-9(3-5-12)7(14)10-8(15)11-9/h2-5H2,1H3,(H2,10,11,14,15)
InChIKeyJWWJTVOLGNBKIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 28936-91-6): Procurement-Ready Spirohydantoin Scaffold for Drug Discovery


8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 28936-91-6) is a synthetic spirohydantoin compound characterized by a rigid 1,3,8-triazaspiro[4.5]decane core with an acetyl substituent at the 8-position. It has a molecular formula of C9H13N3O3, a molecular weight of 211.22 Da, and an ACD/LogP of -1.08 . The compound is commercially available from multiple vendors (Sigma-Aldrich, Fluorochem, CymitQuimica, Macklin) with purity specifications typically ranging from 95% to 98% . The spirohydantoin scaffold has been validated across multiple therapeutic target classes including HIF prolyl hydroxylase (PHD) inhibition for anemia, delta opioid receptor (DOR) agonism for neurological disorders, and IDO/TDO inhibition for oncology immunotherapy [1][2][3].

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Why N-Substitution Patterns Preclude Simple Interchangeability


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, the N-8 substituent fundamentally governs physicochemical properties, synthetic accessibility, and biological target engagement. The 8-acetyl derivative (MW 211.22, LogP -1.08) occupies a distinct property space relative to its closest N-8 analogs: the unsubstituted parent 1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 13625-39-3; MW 169.18, LogP -0.07), the 8-methyl derivative (CAS 52094-69-6; MW 183.21, LogP -1.67), and the 8-benzyl derivative (CAS 28936-94-9; MW 259.30, LogP 0.95) [1][2]. The acetyl group introduces an additional H-bond acceptor (carbonyl oxygen), yielding a total of 6 H-bond acceptors versus 3-5 for other N-8 substituted analogs, which directly impacts solubility, permeability, and protein-ligand interaction potential . Critically, the spirohydantoin scaffold exhibits a dynamic SAR profile where N-8 substitution patterns dramatically modulate target potency and selectivity profiles across distinct therapeutic programs, including PHD inhibition, DOR agonism, and IDO/TDO inhibition [3][4][5]. Arbitrary substitution with a non-acetyl analog risks altering target engagement, pharmacokinetic properties, and synthetic tractability, making compound-specific procurement essential.

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Predicted LogP Differentiation: 8-Acetyl Occupies an Intermediate Lipophilicity Window Relative to N-8 Methyl, Unsubstituted, and Benzyl Analogs

The 8-acetyl substitution yields a predicted ACD/LogP of -1.08 , which is intermediate between the unsubstituted parent (LogP -0.0656) [1], the 8-methyl analog (LogP -1.673) [2], and the 8-benzyl analog (LogP 0.95) . This intermediate lipophilicity is critical for balancing aqueous solubility and membrane permeability in CNS- and non-CNS-targeted programs.

Physicochemical property profiling Lipophilicity optimization Medicinal chemistry lead selection

Hydrogen Bond Acceptor Count: 8-Acetyl Provides an Additional H-Bond Acceptor Relative to Common N-8 Substitution Analogs

The 8-acetyl derivative possesses 6 predicted H-bond acceptors , compared to 5 for the 8-benzyl analog and 3 for the 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione . The additional carbonyl oxygen from the acetyl group increases the compound's capacity for specific hydrogen bonding interactions with protein targets while also modulating aqueous solubility.

Hydrogen bonding potential Protein-ligand interaction Solubility prediction

Scaffold Versatility: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core Demonstrates Validated Activity Across Structurally Diverse Therapeutic Target Classes

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been independently validated as a productive chemotype across multiple distinct target classes: (a) pan-PHD1-3 inhibition with robust in vivo erythropoietin upregulation in preclinical species [1]; (b) selective delta opioid receptor agonism with anti-allodynic efficacy in C57BL/6 mice [2]; (c) dual IDO/TDO inhibition with pIC50 of 6.43 for IDO ; and (d) antimalarial activity against P. falciparum 3D7 with IC50 values of 0.099-0.310 μM for optimized spirohydantoin leads [3]. The 8-acetyl derivative serves as the foundational N-8 substitution that can be elaborated to access these diverse target profiles.

Polypharmacology scaffold Target class diversification Spirohydantoin SAR

Purity Benchmarking: Multi-Vendor Availability with Verifiable Purity Grades from 95% to 98%

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is available from multiple reputable vendors with documented purity specifications: Sigma-Aldrich offers 95% purity (Country of Origin: UA, solid physical form) ; Fluorochem provides 95% purity at 250 mg (£506), 500 mg (£901), and 1 g (£1605) scales ; Macklin supplies 95% purity at 1 g and 2.5 g scales [1]; and MolCore offers NLT 98% purity . This multi-vendor availability with verifiable quality specifications ensures procurement flexibility and supply chain resilience.

Quality control Purity specification Vendor comparison

8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Evidence-Backed Procurement Scenarios for Research and Development


HIF Prolyl Hydroxylase (PHD) Inhibitor Lead Optimization for Anemia Drug Discovery

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been validated as a pan-PHD1-3 inhibitor class with robust in vivo EPO upregulation [1]. The 8-acetyl derivative serves as a strategic starting point for SAR exploration of the N-8 position, a key vector identified in the Merck spirohydantoin optimization program. The intermediate LogP of -1.08 positions this compound favorably for tuning pharmacokinetic properties, while the acetyl group's synthetic accessibility enables rapid diversification to optimize PHD2 potency, hERG selectivity, and ALT liver enzyme profiles as demonstrated in the lead optimization cascade [1].

Delta Opioid Receptor (DOR) Agonist Discovery for Neurological and Pain Disorders

The recent identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel DOR-selective agonist chemotype with low β-arrestin 2 recruitment efficacy [2] establishes this scaffold as a promising alternative to the SNC80/BW373U86 chemotype that has faced clinical setbacks. The 8-acetyl derivative provides the core scaffold for further optimization of DOR selectivity over a panel of 167 GPCRs, G-protein signaling bias, and anti-allodynic efficacy [2]. The acetyl group can be elaborated to improve metabolic stability and CNS penetration while maintaining the orthosteric binding mode identified through docking and molecular dynamics simulations [2].

IDO/TDO Dual Inhibitor Development for Cancer Immunotherapy

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core has been claimed in patents as a potent IDO and/or TDO inhibitor scaffold for oncology applications [3]. The prototypical dual inhibitor IACS-8968, featuring an elaborate N-8 aryl substitution, demonstrates pIC50 of 6.43 for IDO . The 8-acetyl compound provides the unelaborated scaffold for systematic exploration of N-8, N-3, and C-6 substitution patterns as disclosed in the comprehensive patent SAR tables, enabling the identification of novel IDO/TDO inhibitors with improved selectivity and pharmacokinetic profiles [3].

Antimalarial Lead Generation Targeting Plasmodium Aspartic Proteases

Spiropiperidine hydantoins have been identified as potent antimalarial leads with IC50 values of 0.099-0.310 μM against P. falciparum 3D7 and equipotent activity against chloroquine-resistant Dd2 strains [4]. The 8-acetyl spirohydantoin scaffold provides the core structure for medicinal chemistry exploration of the key N-8 benzyl phenol pharmacophore identified through SAR studies [4]. The acetyl group offers a modifiable handle for introducing diverse N-8 substituents while preserving the rigid spirocyclic architecture essential for antimalarial activity and selectivity over human aspartic proteases BACE, cathepsins D and E [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.